molecular formula C18H19NO4S B6412860 3-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1262007-21-5

3-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6412860
CAS No.: 1262007-21-5
M. Wt: 345.4 g/mol
InChI Key: YQEANBAUBNRXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl-based compound featuring a methyl group at the 3-position, a pyrrolidine sulfonyl moiety at the 4'-position, and a carboxylic acid group at the 2-position. The sulfonamide group (pyrrolidin-1-ylsulfonyl) enhances hydrogen-bonding capacity and solubility in polar solvents, while the biphenyl scaffold provides a stable framework for structural modifications.

Properties

IUPAC Name

2-methyl-6-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-5-4-6-16(17(13)18(20)21)14-7-9-15(10-8-14)24(22,23)19-11-2-3-12-19/h4-10H,2-3,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEANBAUBNRXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692338
Record name 3-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-21-5
Record name 3-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group can be introduced via a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.

    Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Formation of 3-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group is known to enhance binding affinity to certain proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : The methylthio group (3at) achieved the highest yield (92%), likely due to favorable electronic and steric effects in Ru-catalyzed coupling . In contrast, the acetyl group (3ar) resulted in a lower yield (60%), possibly due to competitive side reactions. The target compound’s pyrrolidine sulfonyl group, being bulkier and more electron-withdrawing, might reduce reaction efficiency unless optimized.
  • Solubility: While solubility data for these analogs are unavailable, the target compound’s sulfonamide group is expected to improve solubility in DMSO or methanol, similar to the sulfonamide-containing pyrrole derivative in .

Sulfonamide-Containing Analogs

describes 1-Methyl-4-[(3-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylic acid , which shares a sulfonamide group but differs in its pyrrole core. Key comparisons:

  • Molecular Weight : The pyrrole derivative has a molecular weight of 286.34 g/mol , whereas the biphenyl-based target compound is heavier (~330 g/mol), reflecting its extended aromatic system.
  • Solubility: The pyrrole sulfonamide is soluble in DMSO, methanol, and chloroform , suggesting the biphenyl analog may exhibit similar solubility trends, though its larger structure could reduce solubility in non-polar solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.